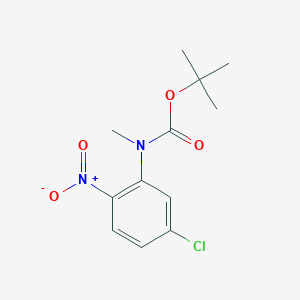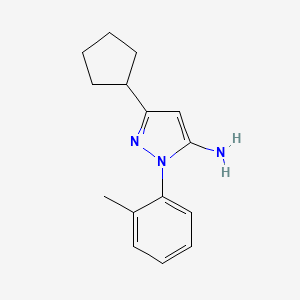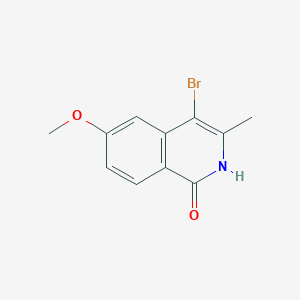
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and a methyl group at the 3rd position on the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxy-3-methyl-2H-isoquinolin-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolinones.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinones, dihydroisoquinolinones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-3-methyl-2H-isoquinolin-1-one
- 4-bromo-3-methyl-2H-isoquinolin-1-one
- 4-bromo-6-methoxy-2H-isoquinolin-1-one
Uniqueness
4-bromo-6-methoxy-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to the specific combination of substituents on the isoquinolinone core. The presence of both bromine and methoxy groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
869897-99-4 |
|---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
4-bromo-6-methoxy-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(12)9-5-7(15-2)3-4-8(9)11(14)13-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
FJGUMINAPDFUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)OC)C(=O)N1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
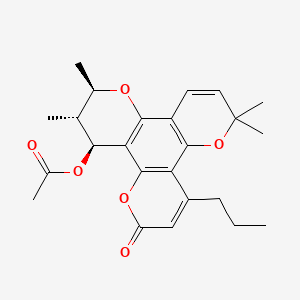

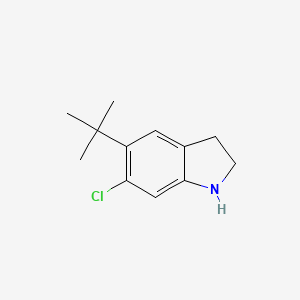
![2-[3-(4-Chlorophenyl)prop-2-enoylamino]benzoic acid](/img/structure/B8492309.png)
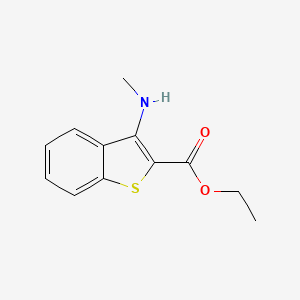
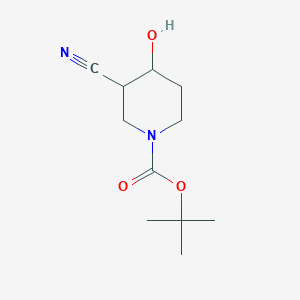
![1h-Imidazole,2-(3-fluoro-4-methoxyphenyl)-1-[4-(methylsulfonyl)phenyl]-4-(trifluoromethyl)-](/img/structure/B8492327.png)
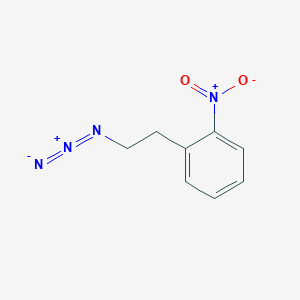
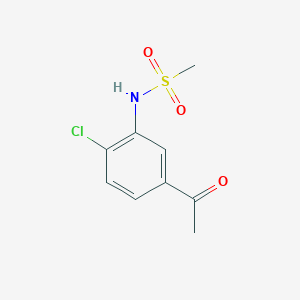
![3-(2-fluoroethoxy)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8492354.png)
![Ethyl {[5-(5-oxocyclopent-1-en-1-yl)pentyl]sulfanyl}acetate](/img/structure/B8492363.png)
![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8492378.png)
